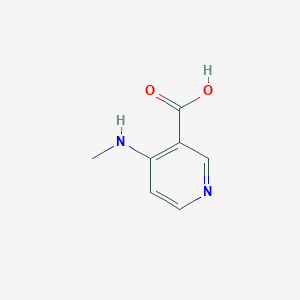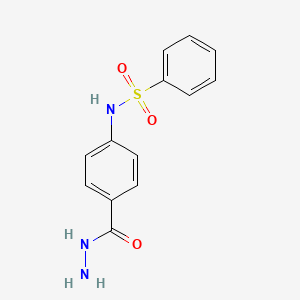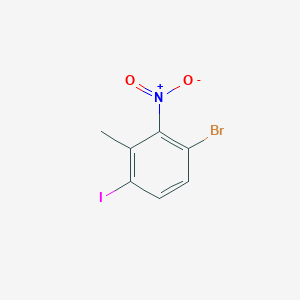
3-Bromo-6-iodo-2-nitrotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-iodo-3-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5BrINO2 It is a derivative of benzene, featuring bromine, iodine, methyl, and nitro substituents
Preparation Methods
The synthesis of 1-bromo-4-iodo-3-methyl-2-nitrobenzene typically involves multiple steps, including halogenation and nitration reactions. One common method involves the bromination of 3-methyl-2-nitrobenzene followed by iodination. The reaction conditions often require the use of solvents like carbon tetrachloride and reagents such as bromine and iodine. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromo-4-iodo-3-methyl-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions, such as using hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate. Common reagents and conditions for these reactions include palladium catalysts for cross-coupling reactions and reducing agents like lithium aluminum hydride for reduction reactions. .
Scientific Research Applications
1-Bromo-4-iodo-3-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of 1-bromo-4-iodo-3-methyl-2-nitrobenzene involves its interaction with various molecular targets. For example, in substitution reactions, the compound acts as an electrophile, with the bromine or iodine atoms being replaced by nucleophiles. The nitro group, being an electron-withdrawing group, influences the reactivity of the compound by stabilizing the transition state during these reactions .
Comparison with Similar Compounds
1-Bromo-4-iodo-3-methyl-2-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-4-nitrobenzene: Lacks the iodine and methyl groups, making it less reactive in certain substitution reactions.
4-Bromo-3-nitrotoluene: Similar structure but lacks the iodine atom, affecting its reactivity and applications.
1-Iodo-4-nitrobenzene: Lacks the bromine and methyl groups, influencing its chemical behavior and potential uses. The uniqueness of 1-bromo-4-iodo-3-methyl-2-nitrobenzene lies in its combination of substituents, which confer distinct reactivity and versatility in various chemical reactions
Properties
Molecular Formula |
C7H5BrINO2 |
|---|---|
Molecular Weight |
341.93 g/mol |
IUPAC Name |
1-bromo-4-iodo-3-methyl-2-nitrobenzene |
InChI |
InChI=1S/C7H5BrINO2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,1H3 |
InChI Key |
AYRXYXOSVYMUCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B12989476.png)
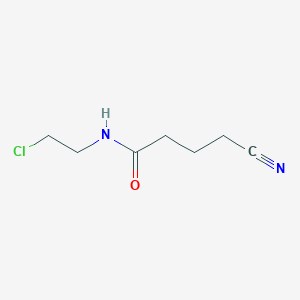
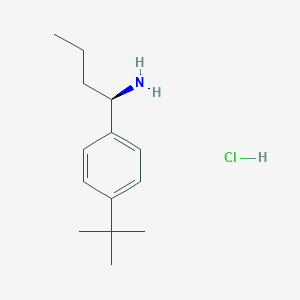
![(S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one hydrochloride](/img/structure/B12989489.png)
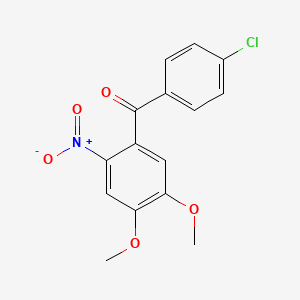
![N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-yl)pivalamide](/img/structure/B12989509.png)
![3-Chloro-2-methylpyrido[3,4-b]pyrazine](/img/structure/B12989513.png)
![5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3'-pyrrolidine]](/img/structure/B12989518.png)
![5,7-Dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12989525.png)
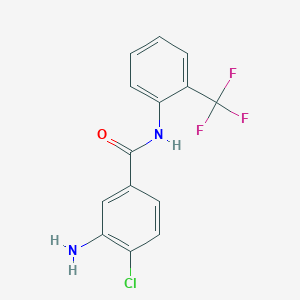
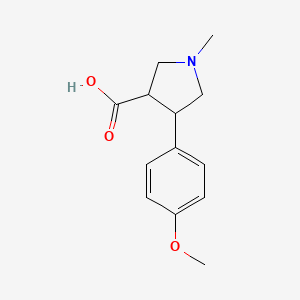
![4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12989551.png)
